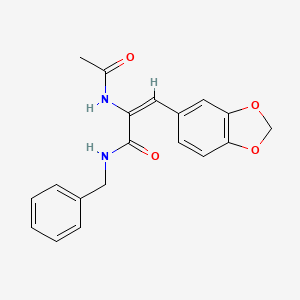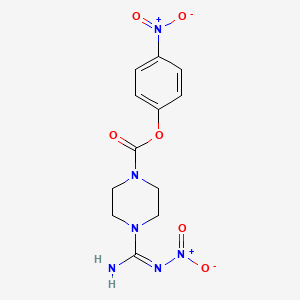
N-(3-chlorophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Compound X” , is a synthetic organic compound with a complex structure. It belongs to the class of amides and contains a cyclopropane ring. The compound’s systematic name reflects its substituents and functional groups.
Preparation Methods
a. Synthetic Routes: Several synthetic routes exist for Compound X, but one common approach involves the following steps:
Cyclopropanation: The cyclopropane ring is introduced using a suitable reagent (e.g., diazomethane or Simmons-Smith reagent) on a precursor aromatic compound.
Amidation: The cyclopropane ring is then functionalized with an amide group (R-CO-NH₂) through an amidation reaction. The chlorophenyl and methylphenyl substituents are carefully chosen to achieve the desired structure.
- Cyclopropanation: The reaction typically occurs under mild conditions, avoiding harsh reagents that could damage the aromatic rings.
- Amidation: The amidation reaction requires a suitable coupling agent (e.g., DCC or EDC) and a base (e.g., triethylamine) to facilitate the formation of the amide bond.
c. Industrial Production: Compound X is not produced on an industrial scale due to its complex structure and limited applications. it serves as a valuable intermediate in medicinal chemistry and research.
Chemical Reactions Analysis
Compound X can undergo various reactions:
Oxidation: The cyclopropane ring can be oxidized to form a carbonyl group.
Reduction: Reduction of the carbonyl group can regenerate the cyclopropane ring.
Substitution: The chlorophenyl group may undergo substitution reactions.
Common Reagents: Reagents like sodium borohydride (for reduction) and thionyl chloride (for chlorination) are used.
Major Products: The major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Compound X finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.
Biological Studies: It may interact with specific receptors or enzymes.
Chemical Biology: It serves as a probe to study cyclopropane-containing compounds.
Mechanism of Action
The exact mechanism of action remains elusive, but it likely involves interactions with cellular targets, possibly affecting signal transduction pathways.
Comparison with Similar Compounds
Compound X stands out due to its cyclopropane ring and specific substituents. Similar compounds include:
N-(3-chlorophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxylate: An ester derivative.
N-(3-chlorophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxylic acid: The corresponding carboxylic acid.
Other Cyclopropane Amides: Explore related structures for comparison.
Properties
Molecular Formula |
C24H22ClNO |
|---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C24H22ClNO/c1-16-6-3-8-18(12-16)24(19-9-4-7-17(2)13-19)15-22(24)23(27)26-21-11-5-10-20(25)14-21/h3-14,22H,15H2,1-2H3,(H,26,27) |
InChI Key |
ACXBBDLTOIRSCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC2C(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-5-oxo-4-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11533391.png)
![3-[4-(Diphenylmethyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11533395.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11533396.png)
![4-(4-chlorophenyl)-2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11533400.png)

![N-[(E)-{5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]furan-2-yl}methylidene]-2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-amine](/img/structure/B11533402.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-nitroaniline](/img/structure/B11533404.png)
![2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11533415.png)
![4-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11533423.png)

![4-[(Z)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11533431.png)
![N'-[(E)-(3-methoxy-4-methylphenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide](/img/structure/B11533432.png)
![5-cyano-6-{[2-(furan-2-ylamino)-2-oxoethyl]sulfanyl}-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11533444.png)
![N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]morpholine-4-carboxamide](/img/structure/B11533450.png)
